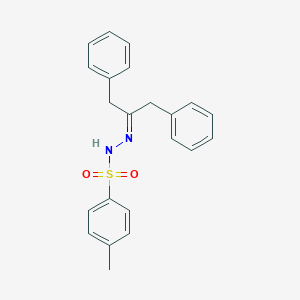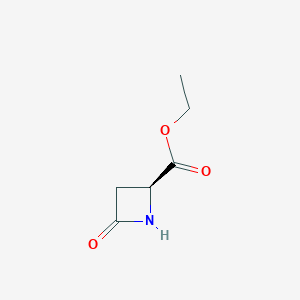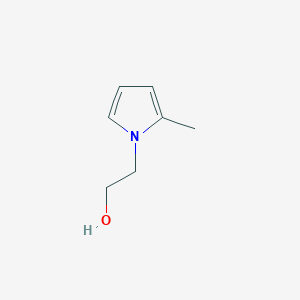
1-(2-Amino-5-nitrophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-5-nitrophenyl)ethanol, also known as ANPE, is a chemical compound that belongs to the class of nitroaromatic compounds. It is a versatile molecule that has been widely used in scientific research for its unique properties. ANPE is a yellow crystalline powder that is soluble in water, ethanol, and dimethyl sulfoxide.
Mechanism Of Action
1-(2-Amino-5-nitrophenyl)ethanol is a ROS-sensitive fluorescent probe that is selectively oxidized by ROS to produce a fluorescent product. The mechanism of action involves the oxidation of the nitro group in 1-(2-Amino-5-nitrophenyl)ethanol by ROS to produce a nitroso group, which is highly fluorescent. The fluorescence intensity is proportional to the concentration of ROS in the biological system.
Biochemical And Physiological Effects
1-(2-Amino-5-nitrophenyl)ethanol has been shown to have a low toxicity and is not mutagenic or carcinogenic. It has been used in various biological systems, including cells, tissues, and animals. 1-(2-Amino-5-nitrophenyl)ethanol has been shown to be effective in detecting ROS in various biological systems, including mitochondria, lysosomes, and cytoplasm. It has also been used to study the role of ROS in various biological processes, such as aging, cancer, and neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
1-(2-Amino-5-nitrophenyl)ethanol has several advantages for lab experiments. It is a highly sensitive and selective fluorescent probe for the detection of ROS in biological systems. It has a low toxicity and is not mutagenic or carcinogenic. 1-(2-Amino-5-nitrophenyl)ethanol can be used in various biological systems, including cells, tissues, and animals. However, 1-(2-Amino-5-nitrophenyl)ethanol has some limitations for lab experiments. It is sensitive to pH and temperature changes, which can affect the fluorescence intensity. 1-(2-Amino-5-nitrophenyl)ethanol is also sensitive to light, which can cause photobleaching and reduce the fluorescence intensity.
Future Directions
1-(2-Amino-5-nitrophenyl)ethanol has several potential future directions for scientific research. It can be used to study the role of ROS in various biological processes, such as aging, cancer, and neurodegenerative diseases. 1-(2-Amino-5-nitrophenyl)ethanol can also be used to study the efficacy of antioxidants and other ROS scavengers in biological systems. Furthermore, 1-(2-Amino-5-nitrophenyl)ethanol can be modified to improve its selectivity and sensitivity for ROS detection in biological systems. Finally, 1-(2-Amino-5-nitrophenyl)ethanol can be used in combination with other fluorescent probes to study multiple biological processes simultaneously.
Scientific Research Applications
1-(2-Amino-5-nitrophenyl)ethanol has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. 1-(2-Amino-5-nitrophenyl)ethanol is oxidized by ROS to produce a fluorescent product, which can be detected using fluorescence microscopy or spectroscopy. This property has been used to study the role of ROS in various biological processes, such as aging, cancer, and neurodegenerative diseases.
properties
CAS RN |
104333-06-4 |
|---|---|
Product Name |
1-(2-Amino-5-nitrophenyl)ethanol |
Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
1-(2-amino-5-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H10N2O3/c1-5(11)7-4-6(10(12)13)2-3-8(7)9/h2-5,11H,9H2,1H3 |
InChI Key |
SWVYIJYQBPFESB-UHFFFAOYSA-N |
SMILES |
CC(C1=C(C=CC(=C1)[N+](=O)[O-])N)O |
Canonical SMILES |
CC(C1=C(C=CC(=C1)[N+](=O)[O-])N)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



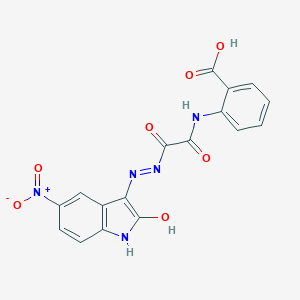
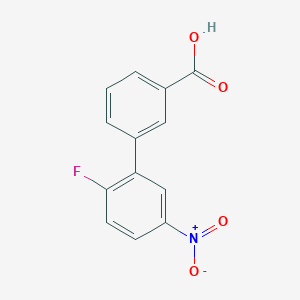
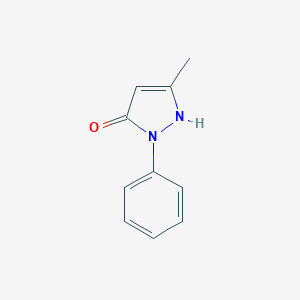
![2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B25636.png)

